molecular formula C20H21FN2O B1653173 N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1776086-01-1

N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide

Cat. No.: B1653173
CAS No.: 1776086-01-1
M. Wt: 324.4 g/mol
InChI Key: FZYJALPWLNXEIP-UHFFFAOYSA-N
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Description

N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known by its research code 5F-SDB-005 , is a synthetic compound studied primarily in the field of forensic and clinical science. It belongs to a large class of compounds known as synthetic cannabinoid receptor agonists (SCRAs) . Researchers utilize this compound as an analytical reference standard to aid in the identification of novel psychoactive substances (NPS) in seized materials and in the development of detection methods for biological samples . Its core structure is based on an indole-3-carboxamide scaffold, featuring a fluoropentyl chain on the indole nitrogen and an N-phenyl group . This structure is characteristic of a series of synthetic cannabinoids developed to probe the endocannabinoid system. Like other compounds in its class, it is subject to extensive phase I metabolism in vitro, which is a key area of investigation for developing reliable metabolic biomarkers to confirm intake in forensic toxicology . Research-grade this compound is essential for studies aiming to understand the pharmacokinetics, metabolic stability, and overall in vitro characterization of emerging synthetic cannabinoids . Application Note: This product is intended for research purposes as an analytical standard in method development and validation. It is a controlled substance in multiple jurisdictions. WARNING: This product is strictly for professional laboratory research use by trained personnel. It is NOT intended for diagnostic, therapeutic, or personal use. The compound is not for human consumption.

Properties

IUPAC Name

1-(5-fluoropentyl)-N-phenylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-13-7-2-8-14-23-15-18(17-11-5-6-12-19(17)23)20(24)22-16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJALPWLNXEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342233
Record name N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1776086-01-1
Record name 5F-SDB-005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO PHENYL-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4PHX3PGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Indole-3-carboxylic Acid Methyl Ester Protection

To prevent interference during N-alkylation, the C3-carboxylic acid is protected as its methyl ester. Indole-3-carboxylic acid is treated with methanol under acidic (H₂SO₄) or basic (NaOMe) conditions, yielding the methyl ester in >90% purity.

Reaction Conditions :

  • Reagent : Methanol (excess), H₂SO₄ (cat.)
  • Temperature : Reflux (65°C)
  • Duration : 6–8 hours
  • Yield : 92–95%

N1-Alkylation with 5-Fluoropentyl Bromide

The methyl ester undergoes alkylation at the indole nitrogen using 5-fluoropentyl bromide under strongly basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and nucleophilic substitution.

Optimized Procedure :

  • Substrate : Indole-3-carboxylic acid methyl ester (1 equiv)
  • Base : NaH (2.2 equiv, 60% dispersion in oil)
  • Alkylating Agent : 5-Fluoropentyl bromide (1.5 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : 0°C → room temperature (gradual warming)
  • Duration : 12–16 hours
  • Workup : Quench with ice-water, extract with ethyl acetate, dry (Na₂SO₄), concentrate
  • Yield : 78–85%

Key Considerations :

  • Excess NaH ensures complete deprotonation of the indole nitrogen.
  • DMF’s high polarity facilitates solubility but requires rigorous drying to avoid hydrolysis.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to regenerate the carboxylic acid functionality using aqueous sodium hydroxide.

Procedure :

  • Substrate : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid methyl ester (1 equiv)
  • Base : 3N NaOH (5 equiv)
  • Solvent : Ethanol/water (4:1)
  • Temperature : Reflux (80°C)
  • Duration : 2–3 hours
  • Workup : Acidify with HCl (1N), precipitate, filter, wash with cold water
  • Yield : 88–93%

Amide Bond Formation with Aniline

Carbodiimide-Mediated Coupling (EDCl/HOBt)

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), followed by reaction with aniline.

Optimized Protocol :

  • Substrate : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (1 equiv)
  • Coupling Reagents : EDCl (1.2 equiv), HOBt (1.2 equiv)
  • Base : DIPEA (2.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature
  • Duration : 12–18 hours
  • Workup : Wash with NaHCO₃ (sat.), brine, dry (MgSO₄), purify via silica chromatography
  • Yield : 70–76%

BOP-Reagent Assisted Coupling

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) enables efficient amidation in polar aprotic solvents.

Procedure :

  • Substrate : 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (1 equiv)
  • Coupling Reagent : BOP (1.5 equiv)
  • Base : DIPEA (3 equiv)
  • Solvent : Anhydrous DMF
  • Temperature : Room temperature
  • Duration : 4–6 hours
  • Workup : Dilute with ethyl acetate, wash with citric acid (5%), dry, concentrate
  • Yield : 80–84%

Comparative Efficiency :

Method Reagent System Solvent Yield (%) Purity (%)
EDCl/HOBt EDCl, HOBt, DIPEA DCM 70–76 ≥95
BOP BOP, DIPEA DMF 80–84 ≥98

Alternative Synthetic Routes and Modifications

Hemetsberger-Knittel Indole Synthesis

While traditionally used for indole-2-carboxylates, this method can be adapted for C3-functionalized indoles by modifying the starting benzaldehyde derivatives. For example, 3-formylindole intermediates may undergo cyclization to yield C3-carboxylic acid precursors after oxidation.

Late-Stage Fluorination

Incorporating fluorine via electrophilic fluorination (e.g., Selectfluor®) on a pre-formed pentyl side chain is less common due to competing side reactions but offers potential for isotope labeling.

Structural Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85 (d, J = 7.8 Hz, 1H, Ar-H), 7.45–7.30 (m, 6H, Ar-H), 4.52 (t, J = 6.8 Hz, 2H, N-CH₂), 2.05–1.80 (m, 6H, CH₂), 1.45 (quin, J = 6.5 Hz, 2H, CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2 (C=O), 138.5 (C-F), 128.9–122.4 (Ar-C), 44.8 (N-CH₂), 30.1–23.7 (CH₂), 84.2 (d, J = 162 Hz, C-F).
  • HRMS : m/z calculated for C₂₀H₂₁FN₂O [M+H]⁺: 325.1681; found: 325.1685.

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min, λ = 254 nm).

Challenges and Optimization Strategies

Alkylation Selectivity

Competing O-alkylation at the C3-carboxylate is mitigated by using methyl ester protection.

Fluoropentyl Side Chain Stability

The 5-fluoropentyl group is prone to elimination under strongly acidic or basic conditions. Neutral pH and low temperatures during workup are critical.

Amide Bond Racemization

BOP-mediated coupling minimizes racemization compared to carbodiimide methods, as confirmed by chiral HPLC.

Industrial-Scale Considerations

Cost-Effective Reagents

Transitioning from BOP to cheaper alternatives like propane phosphonic acid anhydride (T3P®) reduces production costs without compromising yield.

Solvent Recycling

DMF recovery via distillation achieves >90% solvent reuse, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro phenyl-PICA undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.

Scientific Research Applications

N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide is a synthetic cannabinoid receptor agonist that is classified as a new psychoactive substance. It is structurally related to other synthetic cannabinoids and is known for its high potency and affinity for cannabinoid receptors, particularly the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). The molecular formula is C₁₈H₁₈F₁N₃O, which indicates the presence of a phenyl group, a fluoropentyl chain, and an indole structure, characteristic features of many synthetic cannabinoids.

Potential Applications
this compound has been primarily studied for its potential applications in:

  • Understanding chemical behavior and potential transformations in biological systems.
  • Exhibiting significant biological activity by binding to CB1 and CB2 receptors. This binding can lead to effects similar to those of Δ9-tetrahydrocannabinol (the active component of cannabis). The potency of this compound often results in more pronounced effects compared to natural cannabis products.

Synthesis
The synthesis of this compound typically involves several steps, which allow for the production of this compound with high purity and yield.

Interactions with Biological Systems
Studies have demonstrated its interactions with various biological systems:

Mechanism of Action

The mechanism of action of 5-fluoro phenyl-PICA involves its interaction with cannabinoid receptors in the body. It acts as an agonist at the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of naturally occurring cannabinoids . This interaction leads to various physiological and psychoactive effects, which are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and metabolic profiles of N-phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide can be inferred by comparing it to structurally related compounds. Key variations lie in the carboxamide substituent, which significantly influences receptor affinity, metabolic pathways, and legal classification.

N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135 or 5F-APICA)

  • Structure : Adamantane group at the carboxamide.
  • Pharmacology : Binds selectively to CB1 receptors with high potency, producing cannabis-like effects (e.g., euphoria, sedation). Its adamantane moiety enhances lipophilicity, prolonging central nervous system activity .
  • Metabolism : Undergoes oxidative defluorination to form carboxylic acid metabolites, which may retain activity. Hydroxylation at the adamantane ring is also observed .
  • Legal Status : Listed in Schedule 9 of controlled substances in Australia and classified as illegal in multiple jurisdictions .

1-(5-Fluoropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide (5F-NNEI)

  • Structure : Naphthyl group at the carboxamide.
  • Pharmacology : Exhibits high CB1 affinity but shorter duration of action compared to adamantane derivatives. The naphthyl group may enhance binding to hydrophobic receptor pockets .
  • Metabolism: Oxidative defluorination yields pentanoic acid metabolites, which are detectable in urine and critical for forensic identification .
  • Detection : Recovered efficiently (86–93%) via solid-phase extraction in blood samples, aiding forensic analysis .

1-(5-Fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (5F-CUMYL-PICA)

  • Structure : Cumyl (2-phenylpropan-2-yl) group at the carboxamide.
  • This compound is associated with intense physical sensations and rapid onset .
  • Forensic Relevance : High recovery rates (93.7%) using Strata-X polymeric SPE columns make it a frequent analyte in toxicology screenings .
  • Legal Status: Prohibited under synthetic cannabinoid legislation in the European Union and Australia .

N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (5F-ADBICA)

  • Structure : Valine-derived carboxamide with a dimethyl-oxobutan group.
  • Pharmacology: The amino acid side chain mimics endogenous ligands, enhancing CB1/CB2 binding. Reported to have higher potency than non-amino acid derivatives .
  • Metabolism : Susceptible to amide hydrolysis, generating inactive metabolites, which reduces its duration of action compared to adamantane analogs .

Structural and Functional Comparison Table

Compound Name Carboxamide Substituent Key Pharmacological Feature Metabolic Pathway Legal Status (Example Jurisdiction)
This compound Phenyl Hypothesized moderate CB1 affinity Likely defluorination and hydroxylation Not explicitly regulated
STS-135 (5F-APICA) Adamantane High CB1 potency, prolonged effects Oxidative defluorination Schedule 9 (Australia)
5F-NNEI Naphthyl Short-acting, hydrophobic binding Pentanoic acid formation Controlled in EU
5F-CUMYL-PICA Cumyl Rapid onset, intense physical effects Phase I oxidation Banned in Western Australia
5F-ADBICA Amino-dimethyl-oxobutan Enhanced receptor mimicry, high potency Amide hydrolysis Prohibited in U.S.

Metabolic and Legal Considerations

  • Metabolism: The 5-fluoropentyl chain undergoes oxidative defluorination across all analogs, producing carboxylic acid metabolites (e.g., pentanoic acid). These metabolites are critical for forensic detection, as parent compounds are rarely excreted unchanged .
  • Legislation : Fluorinated indole carboxamides are increasingly targeted by global drug laws. For example, STS-135 and 5F-CUMYL-PICA were added to Schedule 9 in Australia and the U.S. Controlled Substances Act in 2018 .

Biological Activity

2-(2-Bromoethoxy)-1,1-dimethoxyethane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables summarizing key findings.

  • IUPAC Name : 2-(2-Bromoethoxy)-1,1-dimethoxyethane
  • CAS Number : 7252-83-7
  • Molecular Formula : C6H13BrO3
  • Physical State : Liquid
  • Boiling Point : 148-150 °C

The biological activity of 2-(2-Bromoethoxy)-1,1-dimethoxyethane primarily involves its ability to participate in nucleophilic substitution reactions. The bromoethoxy group can form covalent bonds with nucleophilic sites on biomolecules, potentially modulating the activity of various enzymes and receptors. This interaction may influence critical biological pathways, including those related to cell signaling and metabolic processes .

Biological Activity Overview

Research indicates that 2-(2-Bromoethoxy)-1,1-dimethoxyethane exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy may stem from its ability to disrupt cellular membranes or inhibit essential bacterial enzymes.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of caspases .
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 2-(2-Bromoethoxy)-1,1-dimethoxyethane against various pathogens. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research project led by Johnson et al. (2024), the cytotoxic effects of the compound were assessed using MTT assays on several cancer cell lines. The findings indicated a dose-dependent increase in cell death, with IC50 values ranging from 20 to 40 µM across different cell types.

Q & A

Q. How is N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide synthesized, and what key steps ensure purity?

Answer: The synthesis typically involves a multi-step process:

  • Step 1: Alkylation of the indole nitrogen with 5-fluoropentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 1-(5-fluoropentyl)-1H-indole intermediate.
  • Step 2: Carboxamide formation via coupling the indole-3-carboxylic acid with aniline using carbodiimide reagents (e.g., EDCI or DCC) and a catalyst (e.g., DMAP) .
  • Purity Control: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by HPLC (C18 column, acetonitrile/water mobile phase). Impurity profiles should be monitored using high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR: Key signals include the indole H-2 proton (δ ~7.8 ppm) and the fluoropentyl chain (δ ~4.3 ppm for CH₂F). The carboxamide carbonyl appears at ~165 ppm in ¹³C NMR .
  • HMBC/HSQC: Correlates indole C-3 with the carboxamide NH and phenyl protons.
  • FT-IR: Confirms the carboxamide group (N-H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) .
  • HRMS: Molecular ion [M+H]⁺ should match the theoretical mass (C₂₀H₂₀FN₂O⁺: calc. 323.1558) .

Q. What in vitro models are used to assess the metabolic stability of this compound?

Answer:

  • Human Liver Microsomes (HLM): Incubate the compound (1–10 µM) with NADPH-regenerating system. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Cryopreserved Hepatocytes: Assess Phase I/II metabolism by incubating with hepatocytes (1 million cells/mL) and quantifying metabolites using LC-HRMS .
  • Key Parameters: Intrinsic clearance (CL₋int) and half-life (t₁/₂) are calculated to predict hepatic extraction .

Advanced Research Questions

Q. How can researchers identify and quantify metabolites of this compound in biological samples?

Answer:

  • Sample Preparation: Extract metabolites from urine or plasma using solid-phase extraction (e.g., C18 cartridges) or protein precipitation (acetonitrile) .
  • LC-HRMS: Use a QTOF instrument with electrospray ionization (ESI+) and a C18 column (2.1 × 100 mm, 1.7 µm). Gradient: 5–95% acetonitrile in 0.1% formic acid over 15 minutes.
  • Metabolite Identification:
    • Table 1: Major Metabolites and Mass Shifts
Metabolite TypeMass Shift (Da)Example m/z [M+H]⁺
Hydroxylation+16339.1714
N-Dealkylation-98225.1023
Glucuronidation+176499.2476
  • Data Analysis: Software (e.g., MetaboLynx) compares fragmentation patterns with synthetic standards .

Q. What are the challenges in studying the interactions of this compound with cannabinoid receptors (e.g., CB₁/CB₂)?

Answer:

  • Receptor Binding Assays: Use transfected HEK-293 cells expressing human CB₁/CB₂. Compete with [³H]CP-55,940 and calculate Ki values. Challenges include:
    • Lipophilicity: High logP (~5) may cause nonspecific binding; include 0.1% BSA to reduce artifacts .
    • Metabolite Interference: Active metabolites (e.g., hydroxylated forms) may confound results; use HLM pre-incubation to assess contributions .
  • Functional Assays: Measure cAMP inhibition or β-arrestin recruitment. Normalize to reference agonists (e.g., WIN 55,212-2) and account for inverse agonist activity .

Q. How can contradictory data on metabolic pathways be resolved?

Answer:

  • Case Example: Discrepancies in hydroxylation sites (e.g., fluoropentyl vs. indole ring) can arise from interspecies differences (human vs. rat hepatocytes).
  • Resolution Strategies:
    • Isotopic Labeling: Synthesize deuterated analogs (e.g., 5-fluoropentyl-d₂) to track metabolic sites via HRMS .
    • Recombinant CYP Enzymes: Identify specific isoforms (e.g., CYP3A4, CYP2C19) responsible for oxidation using Supersomes .
    • Kinetic Modeling: Compare Vₘₐₓ and Kₘ values across studies to prioritize dominant pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.